N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide
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Overview
Description
N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide is a complex organic compound with the molecular formula C16H12BrF3N2O3. This compound is known for its unique chemical structure, which includes a brominated phenyl ring, a trifluoromethyl group, and a hydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-methoxybenzaldehyde and 4-(trifluoromethyl)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 3-bromo-2-methoxy-5-methoxybenzaldehyde.
Reduction: Formation of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- N’-[(1E)-(3-chloro-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide
- N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(methyl)benzohydrazide
Uniqueness
N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O3/c1-25-12-6-10(14(23)13(17)7-12)8-21-22-15(24)9-2-4-11(5-3-9)16(18,19)20/h2-8,23H,1H3,(H,22,24)/b21-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUOEVLMHOYVFV-ODCIPOBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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